REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[C:6](=[NH:9])OC.[NH3:15]>CO>[ClH:2].[Cl:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[C:6]([NH2:15])=[NH:9] |f:0.1,4.5|
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Name
|
|
Quantity
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19.9 g
|
Type
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reactant
|
Smiles
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Cl.ClC=1C=C(C(OC)=N)C=CC1OC
|
Name
|
|
Quantity
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12 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
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|
Quantity
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100 mL
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Type
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solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to warm to room temperature
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Type
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CUSTOM
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Details
|
the solution was evaporated to dryness under reduced pressure
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Type
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CUSTOM
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Details
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The solid residue was triturated with Et2O
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Type
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CUSTOM
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Details
|
collected
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC=1C=C(C(=N)N)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.8 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 191.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |